molecular formula C11H6F3NO B8052453 8-(Trifluoromethyl)quinoline-5-carbaldehyde

8-(Trifluoromethyl)quinoline-5-carbaldehyde

Cat. No.: B8052453
M. Wt: 225.17 g/mol
InChI Key: VDLHKWIWTWAXFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(Trifluoromethyl)quinoline-5-carbaldehyde is a chemical compound characterized by the presence of a trifluoromethyl group attached to the quinoline ring at the 8th position and a formyl group at the 5th position

Synthetic Routes and Reaction Conditions:

  • Swarts Reaction: One common method for synthesizing trifluoromethylated compounds is the Swarts reaction, which involves the reaction of a suitable precursor with trifluoromethyl iodide (CF3I) under specific conditions.

  • Umemoto Reagent: Another method involves the use of Umemoto reagent (trifluoromethanesulfonyl chloride) to introduce the trifluoromethyl group into the quinoline ring.

Industrial Production Methods:

  • Batch Process: In an industrial setting, the compound can be synthesized using a batch process where the precursor is reacted with trifluoromethylating agents in a controlled environment.

  • Continuous Flow Process: Continuous flow chemistry can also be employed to enhance the efficiency and scalability of the production process.

Types of Reactions:

  • Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).

  • Reduction: The compound can undergo reduction reactions to convert the aldehyde group to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: Substitution reactions can occur at various positions on the quinoline ring, often involving electrophilic aromatic substitution.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2CrO4, and other strong oxidizing agents.

  • Reduction: NaBH4, LiAlH4, and other reducing agents.

  • Substitution: Electrophiles such as nitronium ion (NO2+), halogens, and acyl chlorides.

Major Products Formed:

  • Oxidation: 8-(Trifluoromethyl)quinoline-5-carboxylic acid.

  • Reduction: 8-(Trifluoromethyl)quinoline-5-ol.

  • Substitution: Various substituted quinolines depending on the electrophile used.

Scientific Research Applications

Chemistry: The compound is used in the synthesis of more complex molecules and as a building block in organic synthesis. Biology: It serves as a probe in biological studies to understand the interaction of trifluoromethyl groups with biological systems. Medicine: Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 8-(Trifluoromethyl)quinoline-5-carbaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

  • 8-(Trifluoromethyl)quinoline-5-carboxylic acid: Similar structure but with a carboxylic acid group instead of the aldehyde.

  • 8-(Trifluoromethyl)quinoline-5-ol: Similar structure but with a hydroxyl group instead of the aldehyde.

  • 8-(Trifluoromethyl)quinoline: Without the formyl group at the 5th position.

Properties

IUPAC Name

8-(trifluoromethyl)quinoline-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3NO/c12-11(13,14)9-4-3-7(6-16)8-2-1-5-15-10(8)9/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDLHKWIWTWAXFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)C(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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